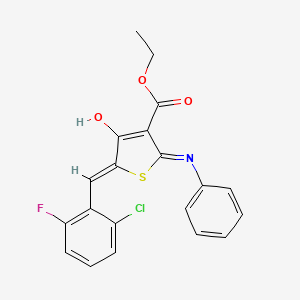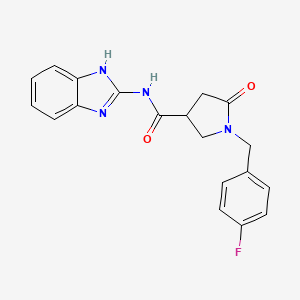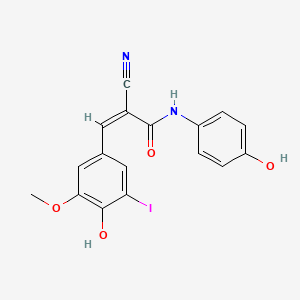![molecular formula C21H27N3O3 B6035249 1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one](/img/structure/B6035249.png)
1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure This compound is notable for its unique combination of functional groups, including a cyclopropylmethyl group, a hydroxy group, and an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.
Attachment of the Oxazole Moiety: The oxazole moiety can be introduced through a condensation reaction between an appropriate oxazole precursor and the piperidin-2-one intermediate.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxazole moiety can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazolines.
Substitution: Formation of substituted piperidin-2-one derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the oxazole moiety may interact with nucleic acids or proteins, while the hydroxy group can form hydrogen bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl [4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea .
- 3-({3-[(Cyclopropylmethyl)amino]-3-oxetanyl}methyl)-1,2-oxazol-5-ylmethanol .
Uniqueness
1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one is unique due to its combination of a piperidin-2-one core with a cyclopropylmethyl group, a hydroxy group, and an oxazole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23(14-18-12-19(22-27-18)17-6-3-2-4-7-17)15-21(26)10-5-11-24(20(21)25)13-16-8-9-16/h2-4,6-7,12,16,26H,5,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRXHFABGDJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=CC=C2)CC3(CCCN(C3=O)CC4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![2-(2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6035179.png)
![4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide](/img/structure/B6035182.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)

![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)

![1-(3-NITROPHENYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B6035251.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)
